molecular formula C8H11N5 B13081186 1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine CAS No. 1029413-48-6

1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine

Cat. No.: B13081186
CAS No.: 1029413-48-6
M. Wt: 177.21 g/mol
InChI Key: UBUQQWXFFICLQF-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method includes the reaction of 1H-imidazole with ethyl bromoacetate to form 2-(1H-imidazol-1-yl)ethyl acetate, which is then reacted with hydrazine to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The pyrazole ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 2-(1H-Imidazol-1-yl)ethyl methacrylate
  • 2-(1H-Imidazol-1-yl)ethanamine

Uniqueness

1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and interactions, making it more adaptable for different applications compared to compounds with only one of these rings .

Properties

CAS No.

1029413-48-6

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-(2-imidazol-1-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C8H11N5/c9-8-5-11-13(6-8)4-3-12-2-1-10-7-12/h1-2,5-7H,3-4,9H2

InChI Key

UBUQQWXFFICLQF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCN2C=C(C=N2)N

Origin of Product

United States

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